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Compound of Interest

Compound Name: 1,16-Dibromohexadecane

Cat. No.: B1584363 Get Quote

This guide provides a detailed analysis of the spectroscopic data for 1,16-
dibromohexadecane (C₁₆H₃₂Br₂), a valuable bifunctional alkylating agent and linker molecule

in various fields of chemical synthesis. Understanding its spectroscopic signature is paramount

for researchers, scientists, and drug development professionals to confirm its molecular

structure, assess purity, and monitor reactions. This document offers a comprehensive

exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, grounded in established scientific principles and experimental protocols.

Molecular Structure and Spectroscopic Overview
1,16-Dibromohexadecane is a long-chain alkane symmetrically substituted with bromine

atoms at its terminal positions. This symmetry is a key feature that simplifies its spectroscopic

analysis, particularly in NMR. The primary analytical techniques—NMR, IR, and MS—each

provide a unique piece of the structural puzzle. NMR elucidates the carbon-hydrogen

framework, IR identifies the characteristic vibrations of its chemical bonds, and MS confirms the

molecular weight and reveals fragmentation patterns.

Caption: Molecular structure of 1,16-Dibromohexadecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic

molecules in solution. For 1,16-dibromohexadecane, both ¹H and ¹³C NMR provide definitive

information about its carbon-hydrogen framework.
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Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d

(CDCl₃) is critical as it dissolves the nonpolar analyte without contributing interfering signals to

the ¹H NMR spectrum. A standard 500 MHz spectrometer provides excellent resolution for

distinguishing the subtle differences in the chemical environments of the methylene groups.

Due to the molecule's symmetry, the 16-carbon chain yields a simplified ¹H NMR spectrum.

Protons closer to the electronegative bromine atoms are "deshielded" and thus resonate at a

higher chemical shift (further downfield).

Proton Assignment
Chemical Shift (δ,
ppm) (Predicted)

Multiplicity Integration

Br-CH₂-(CH₂)₁₄-CH₂-

Br (α-H)
~ 3.41 Triplet (t) 4H

Br-CH₂-CH₂-(CH₂)₁₂-

CH₂-CH₂-Br (β-H)
~ 1.85 Quintet 4H

Br-(CH₂)₂-(CH₂)₁₂-

(CH₂)₂-Br (γ-H and

internal)

~ 1.25-1.43 Multiplet (m) 24H

Interpretation:

α-Protons (C1, C16): The protons on the carbons directly bonded to bromine appear as a

triplet around 3.41 ppm. The triplet pattern arises from coupling to the two adjacent protons

on the β-carbons.

β-Protons (C2, C15): These protons, adjacent to the α-carbons, are found at approximately

1.85 ppm. They appear as a quintet due to coupling with the protons on both the α and γ

carbons.

Internal Methylene Protons: The remaining 12 methylene groups are in very similar chemical

environments, resulting in a large, overlapping multiplet centered around 1.25-1.43 ppm.

The ¹³C NMR spectrum is also simplified by the molecule's symmetry. The carbon atoms

directly attached to the bromine atoms are significantly shifted downfield.
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Carbon Assignment Chemical Shift (δ, ppm) (Predicted)

Br-CH₂- (C-1, C-16) ~ 34.0

Br-CH₂-CH₂- (C-2, C-15) ~ 32.8

Br-(CH₂)₂-CH₂- (C-3, C-14) ~ 28.8

Internal Carbons (-CH₂-) ~ 28.1 - 29.7

Interpretation:

The signal for the carbon atom bonded to bromine (C-1/C-16) appears furthest downfield

due to the strong deshielding effect of the halogen.[1]

The signals for C-2/C-15 and C-3/C-14 are also distinct, while the remaining internal carbons

produce a series of closely spaced peaks.

A standardized protocol ensures data integrity and reproducibility.[2]

Sample Preparation: Dissolve approximately 10-20 mg of 1,16-dibromohexadecane in ~0.7

mL of deuterated chloroform (CDCl₃).

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium

signal of the solvent and shim the magnetic field to optimize homogeneity.[3]

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.[4]

Number of Scans: 16 scans.

¹³C NMR Acquisition:

Pulse Program: Standard single-pulse with proton decoupling.
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Spectral Width: 0-50 ppm.

Relaxation Delay (d1): 10 seconds, as quaternary carbons are not present, but long alkyl

chains can have longer relaxation times.

Number of Scans: 1024 scans or more to achieve an adequate signal-to-noise ratio.[2]

Caption: Standardized workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds

present in a molecule by measuring their vibrational frequencies.[5]

Spectral Interpretation: The IR spectrum of 1,16-dibromohexadecane is dominated by

features characteristic of a long-chain alkane, with a specific absorption for the carbon-bromine

bond. The NIST Chemistry WebBook provides a reference gas-phase spectrum.[6]

Vibrational Mode Wavenumber (cm⁻¹) Intensity

C-H Asymmetric & Symmetric

Stretching
2925, 2854 Strong

C-H Scissoring (Bending) 1466 Medium

C-Br Stretching ~648 Medium-Strong

C-H Stretching: The strong absorptions just below 3000 cm⁻¹ are definitive indicators of C-H

bonds on sp³ hybridized carbons, typical for alkanes.[7]

C-H Bending: The peak at 1466 cm⁻¹ corresponds to the scissoring vibration of the

methylene (-CH₂-) groups.

C-Br Stretching: The absorption in the fingerprint region around 648 cm⁻¹ is characteristic of

the carbon-bromine stretching vibration, confirming the presence of the terminal bromide

groups.[8]
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For a liquid sample like 1,16-dibromohexadecane (at room temperature), the simplest method

is using a salt plate.[9]

Plate Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Sample Application: Place a single drop of 1,16-dibromohexadecane onto one plate.

Assembly: Place the second plate on top, spreading the liquid into a thin, uniform film.

Analysis: Mount the plates in the spectrometer's sample holder and acquire the spectrum. A

background spectrum of the empty plates should be run first and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's

structure through its fragmentation pattern. Electron Ionization (EI) is a common "hard"

ionization technique that generates reproducible fragments.[10]

Analysis of the Mass Spectrum: The molecular weight of 1,16-dibromohexadecane is 384.23

g/mol .[6] A key feature in its mass spectrum arises from the two naturally occurring isotopes of

bromine, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio.

Molecular Ion (M⁺): The presence of two bromine atoms results in a characteristic isotopic

cluster for the molecular ion.

[M]⁺: C₁₆H₃₂⁷⁹Br₂ at m/z 382

[M+2]⁺: C₁₆H₃₂⁷⁹Br⁸¹Br at m/z 384

[M+4]⁺: C₁₆H₃₂⁸¹Br₂ at m/z 386

The expected intensity ratio for this triplet is approximately 1:2:1.[11]

Key Fragmentation Pathways: Fragmentation in long-chain alkanes often involves the

cleavage of C-C bonds, leading to clusters of peaks separated by 14 mass units (-CH₂-).[12]

For haloalkanes, the loss of the halogen is a primary fragmentation pathway.[13]
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[M-Br]⁺: Loss of a bromine radical (m/z ~303, 305). This will be a prominent peak.

Alkyl Fragments: A series of alkyl carbocations will be observed at m/z = 43, 57, 71, etc.,

corresponding to [C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺, etc.

[C16H32Br2]˙+
(m/z 382, 384, 386)

[C16H32Br]+
(m/z 303, 305)

- Br• Alkyl Fragments
(m/z 43, 57, 71...)

- CnH2nBr•

Click to download full resolution via product page

Caption: Primary fragmentation pathway in EI-MS.

This protocol outlines the standard procedure for obtaining an EI mass spectrum.[14][15]

Sample Introduction: Introduce a small amount of the sample into the instrument, typically

via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample

is vaporized by heating.

Ionization: The gaseous molecules enter the ion source where they are bombarded by a

beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule,

creating a positively charged molecular ion (M⁺).[16]

Acceleration: The newly formed ions are accelerated by an electric field into the mass

analyzer.

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass

analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is recorded, generating the

mass spectrum.

Safety and Handling
Based on available Safety Data Sheets (SDS), 1,16-dibromohexadecane should be handled

with care. It may cause skin and eye irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab

coat.

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing

dust, fumes, or vapors.

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

This information is a summary and users should always consult the full SDS before handling

the chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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